An In-depth Technical Guide to 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride, a specialized chemical intermediate with significant potential in the fields of pharmaceutical research and development. We will delve into its fundamental properties, synthesis, reactivity, and prospective applications, offering insights grounded in established chemical principles and supported by authoritative references.
Core Identification and Physicochemical Properties
CAS Registry Number: 1342582-04-0[1]
Synonyms: At present, there are no widely recognized synonyms for 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride.
Chemical Structure:
Caption: Chemical structure of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C7H15ClO4S | [1] |
| Molecular Weight | 230.71 g/mol | [1] |
| Appearance | Expected to be a liquid | Inferred |
| Boiling Point | Not determined | N/A |
| Solubility | Soluble in aprotic organic solvents | Inferred |
Synthesis of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride: A Generalized Approach
Proposed Synthetic Pathway:
A likely precursor for the synthesis is the corresponding thiol, 3-(2-Methoxyethoxy)-2-methylpropane-1-thiol. The synthesis can be conceptualized in the following two stages:
-
Formation of the Thiol Precursor: This can be achieved through a variety of standard organic transformations. For instance, the corresponding alcohol, 3-(2-Methoxyethoxy)-2-methylpropan-1-ol, could be converted to a tosylate or mesylate, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide or thiourea.
-
Oxidative Chlorination: The resulting thiol can then be subjected to oxidative chlorination to yield the target sulfonyl chloride. Several reagents are suitable for this transformation, including chlorine gas in an aqueous medium or N-chlorosuccinimide (NCS) in the presence of an acid.[4]
Caption: Proposed synthetic workflow for 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride.
Generalized Experimental Protocol for Oxidative Chlorination of a Thiol:
This protocol is a general representation and would require optimization for the specific substrate.
-
Dissolution: Dissolve the starting thiol in a suitable solvent, such as acetonitrile.[2]
-
Reagent Addition: To the stirred solution, add the chlorinating agent. For example, zirconium tetrachloride (1 equivalent) followed by hydrogen peroxide (3 equivalents) has been reported for the rapid synthesis of sulfonyl chlorides from thiols.[2]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Core Reactivity and Mechanistic Insights
The reactivity of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[5] This high reactivity makes it a valuable reagent for introducing the 3-(2-methoxyethoxy)-2-methylpropylsulfonyl moiety into various molecules.
Nucleophilic Substitution:
The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. The chloride ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.[5]
Caption: General reaction of a sulfonyl chloride with a nucleophile.
Key Reactions:
-
Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides, a critical functional group in many pharmaceuticals.[2][6] This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Sulfonate Ester Formation: Reaction with alcohols in the presence of a base produces sulfonate esters. This is a common strategy to convert a poor leaving group (hydroxyl) into a good leaving group (sulfonate).[5][7]
Applications in Drug Discovery and Development
While specific applications for 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride are not extensively documented, its structural features suggest several potential uses in medicinal chemistry.
The Role of the Sulfonyl Chloride Group:
The sulfonyl chloride moiety is a versatile building block in drug design.[6][8] Its ability to readily form stable sulfonamides allows for the exploration of structure-activity relationships (SAR) by introducing diverse amine-containing fragments. Sulfonamides are present in a wide range of drugs, including antibiotics, diuretics, and anti-inflammatory agents.[8] The sulfonyl group can act as a hydrogen bond acceptor and its tetrahedral geometry can mimic transition states of enzymatic reactions.[8][9]
The Contribution of the 2-Methoxyethoxy Moiety:
The 2-methoxyethoxy group can significantly influence the pharmacokinetic properties of a drug candidate. This flexible ether-containing side chain can:
-
Enhance Solubility: The ether oxygens can act as hydrogen bond acceptors, improving aqueous solubility.
-
Modulate Lipophilicity: The overall balance of hydrophilic and lipophilic character can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[10]
-
Influence Binding Affinity: The methoxy group can participate in favorable interactions within a protein's binding pocket.[10][11]
Potential Therapeutic Targets:
Given the prevalence of the sulfonamide scaffold in medicinal chemistry, derivatives of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride could be investigated as potential inhibitors for a variety of enzyme classes, including:
-
Proteases: Many protease inhibitors incorporate sulfonamide groups to interact with the enzyme's active site.
-
Kinases: The sulfonyl group can be a key pharmacophore in kinase inhibitors.
-
Carbonic Anhydrases: Primary sulfonamides are classic inhibitors of carbonic anhydrases.[8]
Caption: Potential applications of 3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride in drug discovery.
Safety and Handling
Sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions.[12]
-
Toxicity: They are generally considered to be toxic by ingestion, inhalation, and skin absorption.[12]
-
Reactivity: They can react vigorously with water, and upon heating, may decompose to emit toxic fumes of chloride and sulfur oxides.[12]
-
Handling: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride represents a valuable, albeit specialized, building block for medicinal chemistry and drug discovery. Its highly reactive sulfonyl chloride handle allows for the straightforward introduction of a unique sulfonyl moiety containing a flexible, polarity-modulating 2-methoxyethoxy side chain. This combination of features provides researchers with a powerful tool to synthesize novel compounds with potentially favorable pharmacological and pharmacokinetic profiles. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of new therapeutic agents.
References
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- Sulfonyl Chlorides and Sulfonamides. Merck.
- Application of Sulfonyl in Drug Design. (2023).
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
- Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. (2018).
- Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges. PMC.
- A New, Mild Preparation of Sulfonyl Chlorides.
- Synthesis of sulfonyl chloride substrate precursors. [No specific source name available].
- Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Organic & Biomolecular Chemistry (RSC Publishing).
- The role of the methoxy group in approved drugs. (2024). PubMed.
- 2-(2-METHOXYETHOXY)ETHANOL.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025). BenchChem.
- Texas Red Sulfonyl Chloride. Thermo Fisher Scientific.
- Method for preparing sulfonyl chloride in environment-friendly mode. (2013).
- Significance of 2-methoxypropionic acid formed from beta-propylene glycol monomethyl ether: integration of pharmacokinetic and developmental toxicity assessments in rabbits. (2003).
- Facile Synthesis of Sulfonyl Chlorides/Bromides
- Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry. (2025). BenchChem.
- 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities. (2025).
- METHANESULFONYL CHLORIDE. CAMEO Chemicals - NOAA.
- 3-methoxy-2-methylpropane-1-sulfonyl chloride — Chemical Substance Information. [No specific source name available].
- 1342582-04-0|3-(2-Methoxyethoxy)-2-methylpropane-1-sulfonyl chloride. BLDpharm.
- methanesulfonyl chloride. Organic Syntheses Procedure.
- Application Notes and Protocols: Synthesis of 3-Methoxy-2,2-dimethylpropanoyl Chloride and its Utility in Drug Development. (2025). BenchChem.
- Parallels between the chloro and methoxy groups for potency optimiz
- The three sulfonyl chloride below are widely used for the preparation of sulfan
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